

SM-21 maleate CAS number and chemical properties

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Compound of Interest

Compound Name: SM-21 maleate

Cat. No.: B15618783

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An In-depth Technical Guide to SM-21 Maleate

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with **SM-21 maleate**, a potent and selective sigma-2 (σ 2) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

SM-21 maleate, also known as (\pm)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a tropane analogue with significant pharmacological activity.[1] It acts as a selective antagonist for the σ 2 receptor and also modulates presynaptic cholinergic systems, leading to an increase in acetylcholine release at central muscarinic synapses.[1] These properties contribute to its potent analgesic and nootropic effects observed in vivo.[1]

There appears to be a discrepancy in the literature and commercial listings regarding the precise CAS number for **SM-21 maleate**, with both 155059-42-0 and 155058-71-2 being cited. Further clarification from a definitive source is recommended for unambiguous identification. For the purpose of this guide, we will refer to the more frequently cited CAS number.

Table 1: Chemical and Physical Properties of SM-21 Maleate



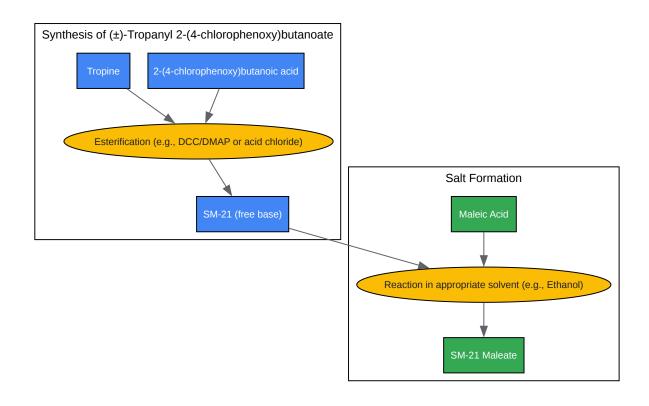
Property	Value	Reference(s)
CAS Number	155059-42-0	[1][2]
Alternate CAS Number	155058-71-2	_
IUPAC Name	(1R,3r,5S)-8-methyl-8- azabicyclo[3.2.1]octan-3-yl 2- (4-chlorophenoxy)butanoate; (Z)-but-2-enedioic acid	
Molecular Formula	C18H24CINO3.C4H4O4	[1]
Molecular Weight	453.92 g/mol	[2]
SMILES String	CCC(OC1=CC=C(CI)C=C1)C(=O)OC2CC3CCC(C2)N3C.C(= C/C(=O)O)\C(=O)O	
Appearance	White to off-white solid	-
Solubility	Soluble in water (up to 25 mM), DMSO	[1]
Purity	Typically ≥98% (by HPLC)	[2]
Storage	Store at room temperature	[1]

Experimental Protocols Synthesis of SM-21 Maleate

The synthesis of **SM-21 maleate**, a tropane ester, can be achieved through the esterification of tropine with 2-(4-chlorophenoxy)butanoic acid, followed by salt formation with maleic acid. The following is a generalized protocol based on established methods for synthesizing tropane esters.

Workflow for the Synthesis of SM-21 Maleate





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Caption: General synthesis workflow for **SM-21 maleate**.

Methodology:

Esterification:

- Dissolve tropine and 2-(4-chlorophenoxy)butanoic acid in a suitable aprotic solvent (e.g., dichloromethane).
- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4dimethylaminopyridine (DMAP).
- Stir the reaction mixture at room temperature for 24-48 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude SM-21 free base.

Salt Formation:

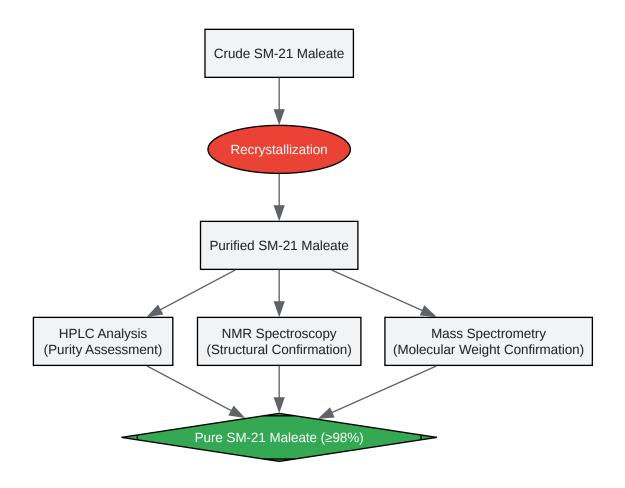
- Dissolve the crude SM-21 free base in a minimal amount of a suitable solvent, such as ethanol.
- In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent.
- Slowly add the maleic acid solution to the SM-21 solution while stirring.
- The SM-21 maleate salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification and Analysis

Purification of **SM-21 maleate** is typically achieved by recrystallization. The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Purification and Analysis of SM-21 Maleate





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Caption: Purification and analysis workflow for SM-21 maleate.

Methodology:

- Recrystallization:
 - Dissolve the crude SM-21 maleate in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
 - Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
 - Dry the crystals under vacuum.



- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - This method should be used to determine the purity of the final compound, which is typically expected to be ≥98%.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - The spectra should be consistent with the proposed structure of SM-21 maleate.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z corresponding to the molecular formula C18H25ClNO3⁺.

Signaling Pathways

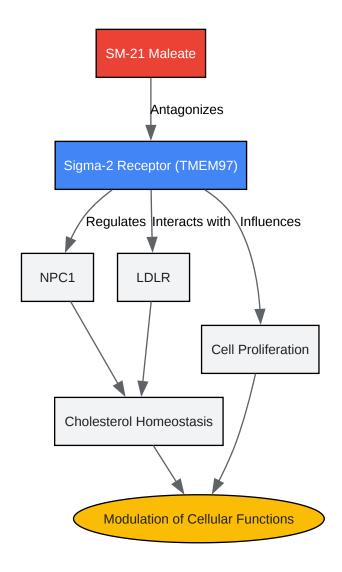
SM-21 maleate exerts its pharmacological effects primarily through two distinct signaling pathways: antagonism of the sigma-2 (σ 2) receptor and modulation of presynaptic M2 muscarinic acetylcholine receptors.

Sigma-2 (σ2) Receptor Antagonism

The $\sigma 2$ receptor has been identified as the transmembrane protein 97 (TMEM97).[3] It is involved in cellular processes such as cholesterol homeostasis and cell proliferation.[3][4] As an antagonist, SM-21 binds to the $\sigma 2$ receptor and inhibits its downstream signaling.



Signaling Pathway of **SM-21 Maleate** via σ2 Receptor Antagonism



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Caption: Postulated signaling pathway of **SM-21 maleate** through σ 2 receptor antagonism.

Antagonism of the $\sigma 2$ receptor by SM-21 can lead to the modulation of cholesterol transport and signaling pathways related to cell growth and survival. The interaction of TMEM97 with proteins like Niemann-Pick C1 (NPC1) and the low-density lipoprotein receptor (LDLR) is crucial for these processes.[4]

Presynaptic Cholinergic Modulation

SM-21 maleate also acts on presynaptic M2 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, inhibit further



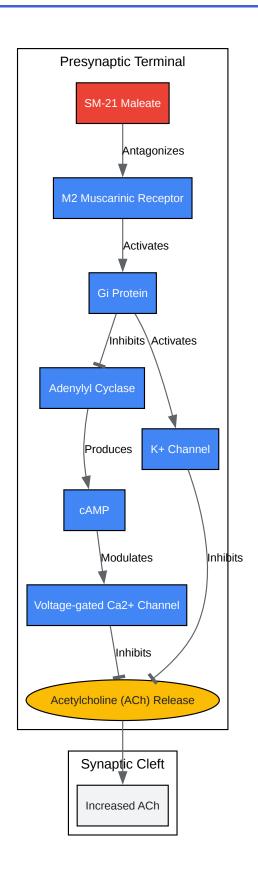




acetylcholine release in a negative feedback loop. By antagonizing these receptors, SM-21 disinhibits the presynaptic terminal, leading to an increased release of acetylcholine into the synaptic cleft.

Signaling Pathway of **SM-21 Maleate** via Presynaptic M2 Receptor Antagonism





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Caption: Mechanism of increased acetylcholine release by SM-21 maleate.



The M2 receptor is coupled to an inhibitory G-protein (Gi). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] These events collectively reduce the excitability of the presynaptic terminal and decrease calcium influx through voltage-gated calcium channels, thereby inhibiting acetylcholine release.[5] By antagonizing the M2 receptor, SM-21 prevents this negative feedback, resulting in enhanced acetylcholine release. This mechanism is central to its observed nootropic and analgesic properties.

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